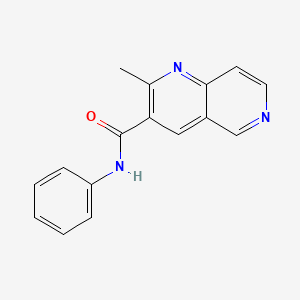
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of nitrogen atoms in the ring structure makes it an important compound in medicinal chemistry due to its potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide typically involves the condensation of 2-methyl-1,6-naphthyridine-3-carboxylic acid with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free reactions and microwave-assisted synthesis are explored to reduce environmental impact and improve reaction rates .
化学反应分析
Types of Reactions
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
科学研究应用
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately cell death. Additionally, the compound may interact with proteins involved in signal transduction pathways, leading to the modulation of cellular responses .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,8-Naphthyridine: Known for its antimicrobial and anticancer properties.
2,7-Naphthyridine: Explored for its potential as an anti-inflammatory agent.
Uniqueness
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-methyl-N-phenyl-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O/c1-11-14(9-12-10-17-8-7-15(12)18-11)16(20)19-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) |
InChI 键 |
LOLMCFDWSDTMEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C=NC=CC2=N1)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


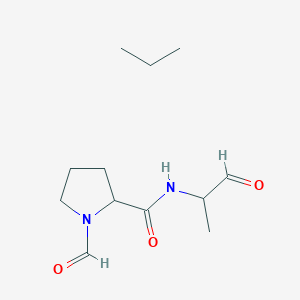
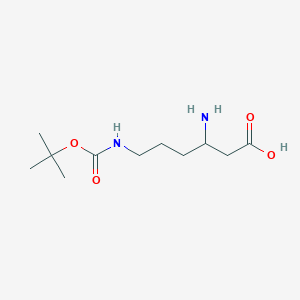
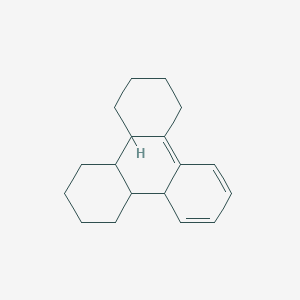

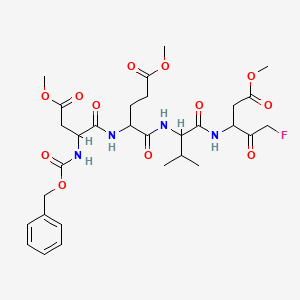
![2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13392290.png)
![10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B13392293.png)
![Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester](/img/structure/B13392298.png)
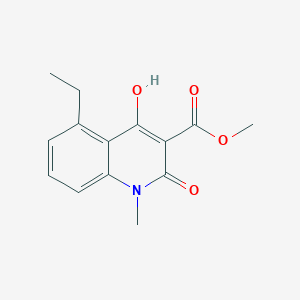
![4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
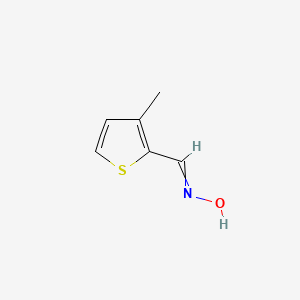
![(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B13392330.png)

![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
